molecular formula C20H16FN3O B2986293 2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-94-5

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2986293
CAS No.: 1359483-94-5
M. Wt: 333.366
InChI Key: UKTIUUAIBAIBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a bicyclic heteroaromatic core. Its structure includes:

  • Position 2: A 4-fluorophenyl group, contributing electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-14-3-2-4-15(11-14)13-23-9-10-24-19(20(23)25)12-18(22-24)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIUUAIBAIBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential applications in various therapeutic areas, particularly as an inhibitor of kinases, which play crucial roles in cellular signaling pathways.

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrazine core with a fluorinated phenyl group at position 2 and a methyl-substituted benzyl group at position 5. These modifications may enhance its biological activity by influencing its interaction with biological targets.

2. Anticancer Potential

Pyrazolo compounds are increasingly recognized for their anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values indicating significant growth inhibition . The mechanism often involves induction of apoptosis and inhibition of key signaling pathways such as VEGF and Aurora-A kinase .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundTBDTBDTBD
Derivative XMCF-73.79Induces apoptosis via caspase activation
Derivative YA5490.30Inhibits VEGF-induced proliferation

3. Kinase Inhibition

Pyrazolo[1,5-a]pyrazines have been shown to inhibit various kinases involved in cancer progression. The ability of these compounds to mimic natural substrates allows them to effectively compete with ATP binding sites on kinases . In particular, the inhibition of Aurora-A kinase has been highlighted as a promising target for anticancer therapy .

Case Studies

Several studies have explored the biological activities of pyrazolo derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The most active compound showed MIC values significantly lower than traditional antibiotics .
  • Anticancer Screening : In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines with IC50 values ranging from 3.79 µM to 42.30 µM . These findings suggest that modifications to the pyrazole structure can enhance anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Core Structure Position 2 Substituent Position 5 Substituent Key Features
Target: 2-(4-Fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 3-Methylbenzyl High lipophilicity; potential metabolic stability
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl 2-Fluorobenzyl + hydroxymethyl Polar hydroxymethyl group increases solubility; dual fluorine enhances stability
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338692-17-3) Pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl H (unsubstituted) Simplified structure; lower molecular weight but reduced lipophilicity
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl Phenyl Pyrimidine core alters electronic properties; methoxy group improves solubility
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Chlorophenyl 3,4-Dimethoxyphenethyl Saturated core reduces aromaticity; dimethoxy groups enhance polarity
Key Observations:
  • Substituent Effects: Fluorine: Fluorinated phenyl groups (e.g., 4-fluorophenyl in the target compound) improve metabolic stability and binding affinity via electron-withdrawing effects . Polar Groups: Hydroxymethyl () or methoxy () substituents increase solubility but may reduce membrane permeability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
Target Compound C₂₁H₁₇FN₃O 367.38 3.8 <10 (low)
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl) analog () C₂₀H₁₅F₂N₃O₂ 367.35 2.9 50–100 (moderate)
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS: 1338692-17-3) C₁₂H₈FN₃O 241.21 2.1 >100 (high)
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) C₁₉H₁₅N₃O₂ 317.34 3.2 20–50 (moderate)
Notes:
  • The target compound’s low solubility may necessitate formulation adjustments (e.g., nanoemulsions) for therapeutic use.
  • Fluorine substitution consistently improves metabolic stability across analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.